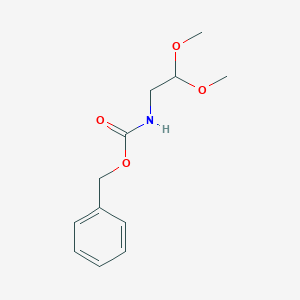

Benzyl (2,2-dimethoxyethyl)carbamate

Übersicht

Beschreibung

Benzyl (2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C12H17NO4 . It has a molecular weight of 239.27 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of Benzyl (2,2-dimethoxyethyl)carbamate involves a reaction of aminoacetaldehyde dimethyl acetal with benzyl chloroformate . The reaction is carried out in toluene at 0°C with sodium hydroxide solution, and the mixture is warmed to room temperature over 4 hours . The yield of this reaction is reported to be 98% .Molecular Structure Analysis

The InChI code for Benzyl (2,2-dimethoxyethyl)carbamate is 1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14) . This indicates the presence of a carbamate group attached to a benzyl group, with two methoxy groups attached to the ethyl group of the carbamate .Physical And Chemical Properties Analysis

Benzyl (2,2-dimethoxyethyl)carbamate is a solid or liquid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Photolabile Properties

- Benzyl (2,2-dimethoxyethyl)carbamate derivatives, such as those derived from photolabile benzoins, are synthesized using mixed p-nitrophenyl carbonate of benzoin. These carbamates exhibit unique photolabile properties, which are relevant in various chemical reactions and syntheses (Papageorgiou & Corrie, 1997).

Catalyst in Organic Synthesis

- This compound acts as a catalyst in the intramolecular exo-hydrofunctionalization of allenes. It effectively participates in the formation of complex organic structures like piperidine derivatives and vinyl tetrahydrocarbazoles (Zhang et al., 2006).

Agriculture and Pest Control

- In the agricultural sector, derivatives like carbendazim (methyl-2-benzimidazole carbamate) are utilized for controlling fungal diseases in plants. This usage highlights its potential in the development of more efficient and less toxic agrochemicals (Campos et al., 2015).

Antibacterial Applications

- Certain benzyl carbamate derivatives exhibit potent antibacterial activity against Gram-positive bacteria, offering new avenues for antibiotic development and the treatment of drug-resistant bacterial infections (Liang et al., 2020).

Catalysis in Chemical Reactions

- It's used in heterogeneous catalysis for the one-pot synthesis of organic carbamates from amines, CO2, and alcohols. This highlights its role in creating more efficient and environmentally friendly chemical synthesis processes (Honda et al., 2011).

Structural Analysis and Crystal Growth

- Studies on the growth and characterization of benzyl carbamate single crystals provide insights into its structural properties, which are significant for various applications in material science (Solanki et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed . The hazard statements associated with the compound include H302, which indicates harmful if swallowed . The precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

Eigenschaften

IUPAC Name |

benzyl N-(2,2-dimethoxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVVZHZJVANCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)OCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cbz-amino)acetaldehyde Dimethyl Acetal | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

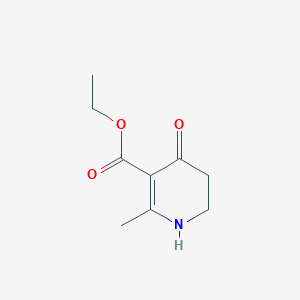

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)